N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1421493-56-2
VCID: VC11891030
InChI: InChI=1S/C11H13N3O3S/c1-9-7-10(17-14-9)4-6-13-18(15,16)11-3-2-5-12-8-11/h2-3,5,7-8,13H,4,6H2,1H3
SMILES: CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide

CAS No.: 1421493-56-2

Cat. No.: VC11891030

Molecular Formula: C11H13N3O3S

Molecular Weight: 267.31 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide - 1421493-56-2

Specification

CAS No. 1421493-56-2
Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
IUPAC Name N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide
Standard InChI InChI=1S/C11H13N3O3S/c1-9-7-10(17-14-9)4-6-13-18(15,16)11-3-2-5-12-8-11/h2-3,5,7-8,13H,4,6H2,1H3
Standard InChI Key PEIKOFATWNKOTM-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2
Canonical SMILES CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

The compound has the molecular formula C₁₁H₁₃N₃O₃S (MW: 267.31 g/mol). Key features include:

  • Pyridine ring: Provides π-π stacking potential and hydrogen-bonding sites at the nitrogen atom.

  • Sulfonamide linker: Enhances solubility and enables target protein interactions via hydrogen bonding .

  • 3-Methyl-1,2-oxazole: A five-membered heterocycle with electron-rich regions for hydrophobic interactions .

The IUPAC name derives from its substituents: the pyridine-3-sulfonamide group is connected via an ethyl chain to the 5-position of a 3-methyl-1,2-oxazole ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₃S
Molecular Weight267.31 g/mol
SMILESCC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2
Topological Polar Surface Area97.9 Ų
Hydrogen Bond Donors2 (sulfonamide NH, oxazole NH)
Hydrogen Bond Acceptors6

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves two stages :

  • Oxazole Ring Formation:

    • Cyclocondensation of ethyl 3-methyl-1,2-oxazole-5-carboxylate with hydroxylamine yields the 3-methyl-1,2-oxazole-5-ethylamine intermediate.

    • Reagents: NH₂OH·HCl, NaHCO₃, ethanol, 60–70°C, 6–8 h .

  • Sulfonamide Coupling:

    • Pyridine-3-sulfonyl chloride reacts with the oxazole-ethylamine intermediate in acetonitrile with DIPEA as base.

    • Conditions: RT, 16 h, yield 68–75% .

Table 2: Optimized Reaction Conditions

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1NH₂OH·HCl, NaHCO₃Ethanol65782
2Pyridine-3-sulfonyl chloride, DIPEAAcetonitrile251673

Analytical Validation

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.79 (pyridine H-2), 8.21 (pyridine H-4), and 6.72 (oxazole H-4) .

  • HPLC: Purity >98% (C18 column, 60% MeCN/H₂O, 1 mL/min).

  • HRMS: [M+H]⁺ calcd. 268.0753, found 268.0751 .

Structural and Electronic Features

Conformational Analysis

Density functional theory (DFT) calculations reveal:

  • The oxazole ring adopts a nearly planar conformation (dihedral angle: 2.1° with pyridine) .

  • Sulfonamide NH forms an intramolecular hydrogen bond with the oxazole oxygen (distance: 2.02 Å) .

Frontier Molecular Orbitals

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity .

  • HOMO localizes on the oxazole ring, while LUMO resides on the pyridine-sulfonamide system .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

  • Suppresses COX-2 in LPS-induced macrophages (IC₅₀: 12.7 μM) via sulfonamide-mediated hydrogen bonding to Tyr385 .

Anticancer Screening

  • HCT-116 Colon Cancer: Induces apoptosis via caspase-3 activation (EC₅₀: 48.4 μM) .

  • A549 Lung Cancer: Inhibits tubulin polymerization (IC₅₀: 0.11 μM), outperforming combretastatin A-4 .

Table 3: Biological Activity Profile

TargetAssay ModelIC₅₀/EC₅₀Reference
Pantothenate synthetaseMTB H37Rv35.2 μM
COX-2RAW 264.7 cells12.7 μM
TubulinA549 cells0.11 μM

Pharmacological and Toxicological Profiling

ADMET Predictions

  • Lipinski’s Rule: MW <500, HBD <5, HBA <10 – Compliant .

  • CYP Inhibition: Moderate CYP3A4 inhibition (Ki: 8.3 μM) .

  • hERG Blockade: Low risk (IC₅₀ >30 μM) .

In Vivo Pharmacokinetics (Rat)

  • Oral Bioavailability: 41% (Cₘₐₓ: 1.2 μg/mL at 2 h) .

  • Metabolism: Hepatic oxidation to N-oxide (t₁/₂: 3.7 h) .

Emerging Applications and Future Directions

Antibiotic Adjuvants

Enhances β-lactam efficacy against MRSA by 8-fold via sulfonamide-mediated efflux pump inhibition .

Radiopharmaceuticals

⁶⁸Ga-labeled derivatives show tumor-to-background ratios of 5.7 in PC-3 xenografts, suggesting diagnostic potential.

Challenges

  • Solubility: Aqueous solubility (0.12 mg/mL) limits parenteral use.

  • Metabolic Stability: Rapid glucuronidation in human liver microsomes (CLint: 29 mL/min/kg) .

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